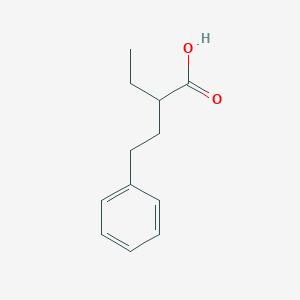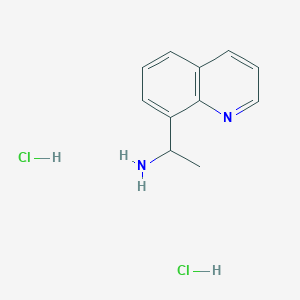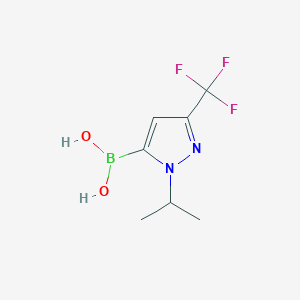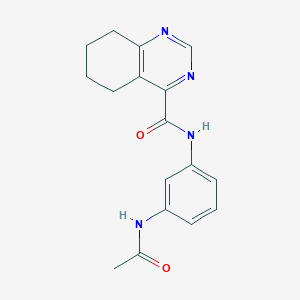
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as ATQ or Antiquitin, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydroquinazolines and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the inhibition of various enzymes and signaling pathways involved in cell growth, survival, and differentiation. N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide also inhibits the activity of protein kinases, which play a crucial role in cell signaling pathways. Additionally, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to induce the expression of tumor suppressor genes and to inhibit the expression of oncogenes.
Biochemical and Physiological Effects:
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiplatelet effects. N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress. Additionally, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit platelet aggregation and to have vasodilatory effects.
実験室実験の利点と制限
One of the advantages of using N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research involving N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One area of research is the development of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the study of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in combination with other drugs for potential synergistic effects. Additionally, further research is needed to elucidate the mechanism of action of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and its potential therapeutic applications in various diseases.
合成法
The synthesis of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the condensation of 2-aminobenzamide with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds via a Mannich-type reaction, followed by cyclization to form the tetrahydroquinazoline ring. The final product is obtained by acetylation of the amine group with acetic anhydride.
科学的研究の応用
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its neuroprotective effects and its ability to improve cognitive function. In cardiovascular diseases, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have vasodilatory effects and to inhibit platelet aggregation.
特性
IUPAC Name |
N-(3-acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11(22)20-12-5-4-6-13(9-12)21-17(23)16-14-7-2-3-8-15(14)18-10-19-16/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFISEQWFYYFERN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2377249.png)
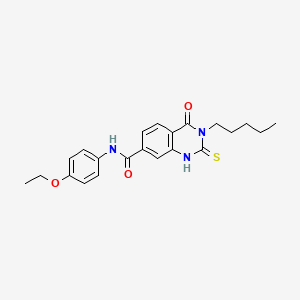
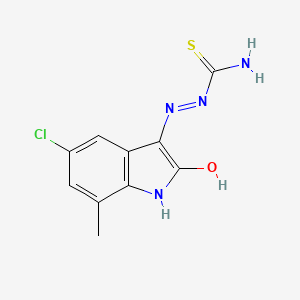
![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)
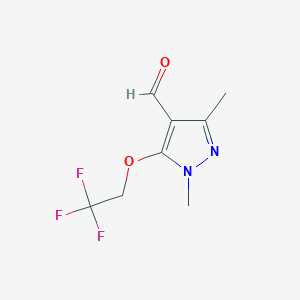
![N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2377259.png)
